1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE
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Overview
Description
1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to a fluorophenyl ring.
Acylation: Attachment of a fluorobenzoyl group to the piperazine ring.
Coupling: Combining the nitrophenyl and benzoyl piperazine intermediates under specific conditions.
Industrial Production Methods
Industrial production might involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of 1-(2-FLUORO-4-AMINOPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and piperazine derivatives.
Scientific Research Applications
1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The nitro and fluorobenzoyl groups might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-FLUORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE
- 1-(2-FLUORO-4-NITROPHENYL)-4-(2-METHYLBENZOYL)PIPERAZINE
Uniqueness
The presence of both fluorine and nitro groups in 1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE might confer unique electronic properties, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c18-14-4-2-1-3-13(14)17(23)21-9-7-20(8-10-21)16-6-5-12(22(24)25)11-15(16)19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHTAKURIYZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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